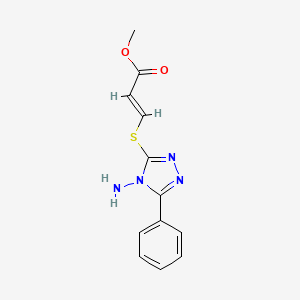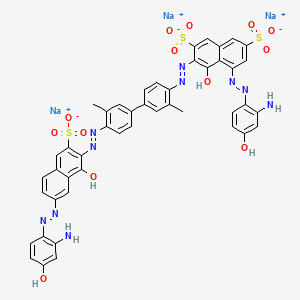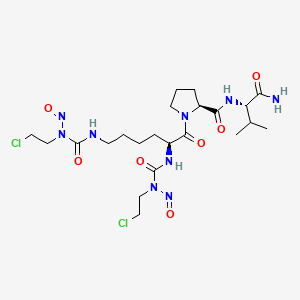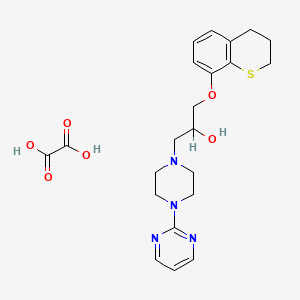
8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is a complex organic compound that features a thiochroman core linked to a pyrimidinylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate typically involves multiple steps:
Formation of the Thiochroman Core: The thiochroman core can be synthesized through a cyclization reaction involving a thiol and a suitable aromatic aldehyde under acidic conditions.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via an alkylation reaction using a suitable alkyl halide.
Introduction of the Pyrimidinylpiperazine Moiety: This step involves the nucleophilic substitution reaction between the hydroxypropyl-thiochroman intermediate and pyrimidinylpiperazine.
Formation of the Oxalate Salt: The final compound is obtained by reacting the intermediate with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiochroman core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidinylpiperazine moiety, potentially reducing the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted thiochroman derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Research: The compound can be used in studies investigating receptor-ligand interactions, given its complex structure.
Industrial Applications: It may serve as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is not fully understood. it is believed to interact with specific molecular targets such as receptors or enzymes. The pyrimidinylpiperazine moiety suggests potential activity at adrenergic or serotonergic receptors, which could modulate various physiological pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyrimidyl)piperazine: Known for its activity as an antagonist of the α2-adrenergic receptor.
Imatinib: A well-known therapeutic agent for leukemia, which also features a piperazine moiety.
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
Uniqueness
8-((3-(4-(Pyrimidin-2-yl)piperazin-1-yl)-2-hydroxypropyl)oxy)thiochroman oxalate is unique due to its combination of a thiochroman core with a pyrimidinylpiperazine moiety, which may confer distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
153804-30-9 |
|---|---|
Molecular Formula |
C22H28N4O6S |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-pyrimidin-2-ylpiperazin-1-yl)propan-2-ol;oxalic acid |
InChI |
InChI=1S/C20H26N4O2S.C2H2O4/c25-17(15-26-18-6-1-4-16-5-2-13-27-19(16)18)14-23-9-11-24(12-10-23)20-21-7-3-8-22-20;3-1(4)2(5)6/h1,3-4,6-8,17,25H,2,5,9-15H2;(H,3,4)(H,5,6) |
InChI Key |
AWZXYEAVQABNSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCC(CN3CCN(CC3)C4=NC=CC=N4)O)SC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


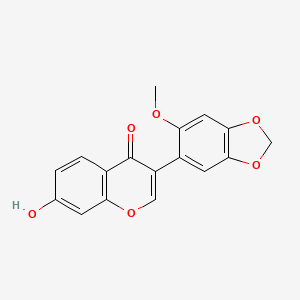
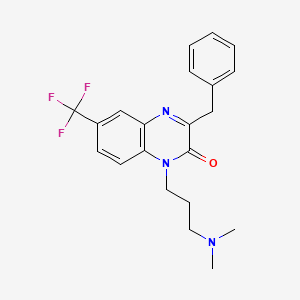
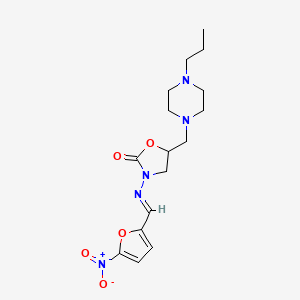
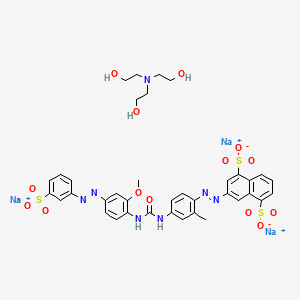
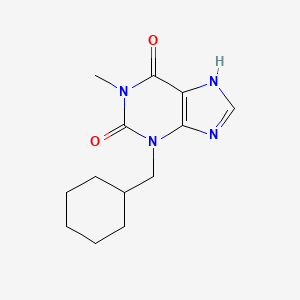

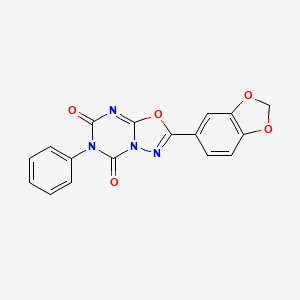

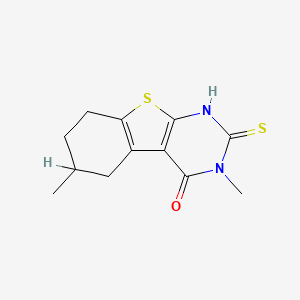
![N-[4-(propanoylamino)phenyl]-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;hydrate;dihydrochloride](/img/structure/B12762984.png)

